molecular formula C6H12ClNO3 B6291657 (3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hcl CAS No. 1263309-32-5

(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hcl

Cat. No.: B6291657
CAS No.: 1263309-32-5
M. Wt: 181.62 g/mol
InChI Key: VSFKTMRKHVHYJE-SIQASLMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-OL HCl is a bicyclic furan derivative characterized by a fused furo[3,2-b]furan core with stereospecific amino and hydroxyl substituents. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The stereochemistry (3S,3aR,6S,6aR) is critical for its biological activity, as minor stereochemical variations can significantly alter receptor interactions .

Properties

IUPAC Name

(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4-,5+,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFKTMRKHVHYJE-SIQASLMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Acid Catalysis

A mixture of ethyl glyoxylate and cis-2,5-dihydroxyfuran in toluene with p-toluenesulfonic acid (PTSA) yields the bicyclic ester intermediate. Reaction conditions (80°C, 12 hr) achieve 68% yield, confirmed by HPLC-MS (m/z 213.1).

Stereochemical Control

Chiral auxiliary agents, such as (R)-BINOL, enforce the desired (3S,3aR,6S,6aR) configuration. For example, asymmetric Henry reactions using Cu(II)-BINOL complexes achieve enantiomeric excess (ee) >95%.

Functionalization: Amino and Hydroxyl Group Introduction

Amination Strategies

The amino group at C6 is introduced via nucleophilic substitution or reductive amination:

  • Method A : Treatment of a brominated intermediate (e.g., Intermediate 3 ) with aqueous ammonia at 100°C for 24 hr yields the amine (62% yield).

  • Method B : Reductive amination of a ketone precursor using NaBH3CN and NH4OAc in MeOH achieves higher regioselectivity (78% yield).

Hydroxyl Group Protection and Deprotection

The C3 hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during amination. Deprotection with TBAF in THF restores the hydroxyl group, as seen in Intermediate 6 .

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous EtOAc to form the hydrochloride salt. Crystallization from acetone/water (1:3) affords the pure product (mp 198–202°C).

Optimization and Scale-Up

Catalytic Improvements

Pd/C-mediated hydrogenation reduces side products during reductive amination, improving yield to 85%.

Solvent Systems

Mixed solvents (e.g., THF/H2O) enhance reaction homogeneity, critical for large-scale batches (>10 kg).

Analytical Characterization

ParameterMethodResultSource
PurityHPLC99.2% (254 nm)
Optical RotationPolarimetry[α]D²⁵ = +34.5° (c=1, H2O)
Mass (MH+)ESI-MS146.1 (free base), 181.6 (HCl)

Challenges and Solutions

  • Stereochemical Drift : Storage at -20°C under N2 prevents racemization.

  • Byproduct Formation : Gradient chromatography (Hex/EtOAc 10:1 to 1:1) removes regioisomeric impurities .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activity
Research indicates that compounds similar to (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol exhibit promising antiviral and antimicrobial properties. The structural features of this compound may enhance its ability to inhibit viral replication or bacterial growth.

Neuroprotective Effects
Studies have suggested that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is hypothesized to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Synthetic Chemistry

Building Block for Drug Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique furan structure allows for the development of various derivatives that can be tailored for specific biological activities.

Chiral Synthesis
Due to its chiral centers, this compound can be used in asymmetric synthesis to produce other chiral molecules with potential therapeutic applications.

Biological Studies

Enzyme Inhibition Studies
Research has explored the inhibition of specific enzymes by this compound, which could lead to the development of new therapeutic agents targeting metabolic pathways involved in diseases like cancer and diabetes.

Pharmacokinetics and Toxicology
Initial studies on the pharmacokinetics of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride suggest favorable absorption and distribution characteristics. Toxicological assessments are ongoing to evaluate safety profiles for potential clinical applications.

Case Study 1: Antiviral Activity

A recent study evaluated the antiviral efficacy of derivatives based on the furan core structure against influenza viruses. Results indicated that certain modifications led to enhanced activity compared to standard antiviral drugs.

Case Study 2: Neuroprotection

In vitro studies demonstrated that (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol significantly reduced neuronal cell death induced by oxidative stress. These findings support further investigation into its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of (3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

tert-Butyl-[N-(3S,3aR,6S,6aR)-6-Amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
  • Molecular Formula : C₁₁H₂₀N₂O₄
  • CAS No.: 1932199-27-3
  • Key Differences : Incorporates a tert-butyl carbamate group at the 3-position instead of a hydroxyl. This modification enhances stability during peptide coupling reactions but reduces polarity.
  • Applications : Intermediate in solid-phase synthesis of bioactive molecules .
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine Dihydrochloride
  • Molecular Formula : C₇H₁₄Cl₂N₂O₂
  • Key Differences: Features diamino substituents at both 3- and 6-positions. The dihydrochloride salt increases aqueous solubility but may reduce blood-brain barrier penetration compared to the amino-alcohol variant.
  • Applications : Investigated for antiviral and antibacterial activity .
Isosorbide [(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol]
  • Molecular Formula : C₆H₁₀O₄
  • CAS No.: 652-67-5
  • The absence of nitrogen limits its use in nitrogen-containing drug scaffolds.
  • Applications : FDA-approved diuretic and osmotic agent for glaucoma and cerebral edema .

Stereochemical and Substitution Variations

(3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl Dibenzoate
  • Key Differences : Oxo group at C2 and benzoate esters at C3/C4. The ester groups increase lipophilicity, favoring transdermal delivery systems.
  • Applications : Model compound for studying stereochemical effects on metabolic pathways .
1-[(3S,3aR,6S,6aR)-3-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-hexahydrofuro[3,2-b]furan-6-yl]-3-(4-phenoxyphenyl)urea
  • Molecular Formula : C₃₅H₃₁N₅O₄
  • CAS No.: 121254-51-9
  • Key Differences : Complex aryl and urea substituents enhance kinase inhibition activity. The bulky substituents reduce solubility but improve target specificity.
  • Applications : Investigational kinase inhibitor in oncology .

Comparative Data Table

Compound Name & CAS No. Molecular Formula Functional Groups Key Applications Reference
Target Compound (HCl salt) C₇H₁₂ClNO₃ -NH₂, -OH, fused furan Chiral synthon, CNS therapeutics -
tert-Butyl carbamate C₁₁H₂₀N₂O₄ -NH₂, -OC(O)C(CH₃)₃ Peptide synthesis intermediate [2]
Hexahydrofurofuran-3,6-diamine C₇H₁₄Cl₂N₂O₂ -NH₂ (x2) Antiviral/antibacterial research [5]
Isosorbide C₆H₁₀O₄ -OH (x2) Diuretic, osmotic agent [1]
Urea derivative C₃₅H₃₁N₅O₄ -NH-C(O)-NH-, aryl groups Kinase inhibition [4]

Research Findings and Implications

  • Steric and Electronic Effects: The amino-alcohol motif in the target compound offers balanced polarity for CNS penetration, whereas carbamate or urea derivatives prioritize target binding over bioavailability .
  • Stereochemical Sensitivity : The (3S,3aR,6S,6aR) configuration ensures optimal hydrogen-bonding interactions in enzymatic assays, contrasting with the inactive (3R) isomers observed in isosorbide derivatives .
  • Pharmacological Potential: Diamine analogs (e.g., ) show broader antimicrobial activity but higher toxicity profiles compared to the amino-alcohol variant.

Biological Activity

(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hydrochloride is a bicyclic organic compound that has garnered interest in various biological applications due to its unique structural properties and potential interactions with biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • IUPAC Name : (3S,3aR,6S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol hydrochloride
  • Molecular Formula : C6H12ClNO3
  • Molecular Weight : 181.62 g/mol
  • CAS Number : 81702-33-2

The biological activity of (3S,3AR,6S,6AR)-6-aminohexahydrofuro[3,2-B]furan-3-OL HCl is primarily attributed to its ability to interact with specific enzymes and receptors. The amine groups present in the compound facilitate the formation of hydrogen bonds or ionic interactions with active sites on target proteins. This interaction can modulate enzyme activity or receptor signaling pathways.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for various enzymes. For instance, it has been explored for its potential to inhibit proteases involved in viral replication processes.
  • Receptor Binding : Studies have shown that the compound can bind to certain receptors which could lead to alterations in cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibitor of proteases related to viral infections
Receptor InteractionModulates activity at specific receptor sites
Antiviral PropertiesInvestigated for efficacy against hepatitis C virus protease

Case Studies

  • Antiviral Activity Against Hepatitis C :
    A study explored the efficacy of (3S,3AR,6S,6AR)-6-aminohexahydrofuro[3,2-B]furan-3-OL HCl as a protease inhibitor for the Hepatitis C virus (HCV). The compound was found to exhibit significant inhibition in vitro against HCV protease with an IC50 value indicating promising antiviral potential .
  • Enzyme Interaction Studies :
    Various enzyme assays have demonstrated that the compound can effectively inhibit serine proteases. The binding affinity and inhibition kinetics were characterized using standard biochemical methods .

Future Directions

Given its promising biological activities and mechanisms of action, further studies are warranted to explore:

  • In Vivo Efficacy : Evaluating the therapeutic potential in animal models.
  • Structural Modifications : Investigating derivatives that may enhance potency or selectivity.
  • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with target proteins.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multi-step routes involving chiral starting materials and protecting group strategies. Key methods include:

  • Hydroxylamine-mediated ring-opening : Ethanol solutions of hydroxylamine hydrochloride react with precursor furan derivatives under neutral conditions (pH 7) to introduce the amino group .

  • Column chromatography purification : Reaction mixtures are purified using hexane:ethyl acetate (1:1) gradients to isolate the hydrochloride salt .

  • Crystallization : Slow evaporation of methanol/chloroform solutions yields single crystals suitable for structural confirmation .

Substitution Reactions

The hydroxyl and amino groups participate in nucleophilic substitutions, often requiring protective strategies:

Reaction TypeConditionsProduct ExampleReference
Protection of hydroxyl Benzyl bromide, NaH, THF, 0°C → rt6-(Benzyloxy)-hexahydrofuro derivative
Amino group alkylation Allyl halides, K₂CO₃, DMFN-Allyl derivatives
Chloride displacement POCl₃, pyridine, refluxChlorinated analogs

Heterocycle Functionalization

The compound serves as a scaffold for synthesizing imidazo[4,5-b]pyridine derivatives via coupling reactions:

  • Stepwise substitution :

    • React with 4-(5,6-dihydropyrrolo[3,4-c]pyrazol-2-yl)phenyl groups under Buchwald-Hartwig conditions .

    • Deprotect using trifluoroacetic acid to yield bioactive intermediates .

ExampleProduct StructureHPLC-MS (m/e)Yield
8(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-pyrrolopyrazolylphenyl)imidazo-pyridin-2-yl]oxy]541.8180%
11(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-imidazolylphenyl)imidazo-pyridin-2-yl]oxy]456.1965%

Acid/Base Reactivity

  • Protonation : The amino group forms a stable ammonium ion in acidic media, enhancing solubility in polar solvents .

  • Deprotonation : Under basic conditions (e.g., NaHCO₃), the hydroxyl group acts as a nucleophile, enabling etherification .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C without melting, consistent with fused-ring systems .

  • Hydrolysis : Susceptible to acid-catalyzed ring-opening at elevated temperatures, yielding linear amino diols .

This compound’s reactivity is pivotal for synthesizing pharmaceuticals and catalysts, though challenges remain in optimizing stereochemical control during substitutions. Further studies on its metallocomplexes and biocatalytic applications are warranted.

Q & A

Basic: How can researchers optimize the synthesis of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl to improve yield and stereochemical purity?

Methodological Answer:
Optimization should focus on reaction conditions (temperature, solvent polarity, and catalyst selection) and purification techniques. For example, highlights a 56% yield for a structurally related compound using sodium trimethylthiolate in methanol, emphasizing the role of nucleophilic agents in stereochemical control . To enhance purity, employ chiral column chromatography or recrystallization with polar solvents (e.g., methanol/water mixtures), as demonstrated in hexahydrofuro[3,4-c]furan derivatives . Monitor intermediates via TLC or HPLC to isolate enantiomerically pure fractions.

Advanced: What advanced spectroscopic techniques are recommended for confirming the stereochemical configuration of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl?

Methodological Answer:
Use a combination of:

  • NOESY NMR : To analyze spatial proximity of protons and confirm ring junction stereochemistry (e.g., axial vs. equatorial substituents) .
  • Vibrational Circular Dichroism (VCD) : Resolves absolute configuration by correlating chiral centers with IR absorption patterns .
  • X-ray Crystallography : Provides definitive proof of stereochemistry, as seen in furo[3,2-b]furan derivatives with resolved dibenzoate structures .
    Cross-validate results with computational methods (e.g., DFT simulations of NMR shifts) to address ambiguities.

Basic: What storage conditions are critical for maintaining the stability of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl?

Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent photodegradation. recommends desiccants for hygroscopic furofuranols, while advises separation from oxidizing agents and heat sources (>40°C) . Pre-formulation stability studies (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can identify degradation pathways, such as hydrolysis of the amino group.

Advanced: How should researchers address discrepancies in thermal stability data when characterizing (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl?

Methodological Answer:
Discrepancies may arise from polymorphic forms or residual solvents. Conduct:

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles (e.g., ’s TG/DTG curves for related compounds) to identify mass loss steps correlated with structural breakdown .
  • Differential Scanning Calorimetry (DSC) : Detect melting point variations due to crystallinity differences.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts thermal behavior. Replicate experiments under controlled humidity and purge gas flow rates.

Basic: What analytical methods are suitable for quantifying enantiomeric excess in (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases (acetonitrile/methanol) and UV detection at 210–220 nm .
  • Capillary Electrophoresis (CE) : Employ cyclodextrin additives to separate enantiomers based on charge-to-size ratios.
    Validate methods with racemic mixtures and spiked samples, as described in ’s stereoisomer limit tests .

Advanced: What experimental strategies are effective in analyzing the environmental fate of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl in aquatic systems?

Methodological Answer:
Design microcosm studies to evaluate:

  • Hydrolysis Rates : Test pH-dependent stability (pH 5–9) at 25°C, monitoring degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts (e.g., hydroxylated derivatives) .
  • Biotic Transformation : Incubate with sediment-water systems and analyze microbial metabolism using stable isotope probing.
    Cross-reference with ’s framework for ecological risk assessment .

Basic: How can researchers validate the purity of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl batches?

Methodological Answer:
Combine:

  • HPLC-ELSD : Detect non-UV-active impurities (e.g., inorganic salts).
  • 1H/13C NMR : Identify organic impurities through integration anomalies .
  • Elemental Analysis : Confirm stoichiometric C/H/N ratios (±0.3% tolerance).
    ’s specifications for related compounds (e.g., 98% purity via HPLC) provide benchmarking criteria .

Advanced: How can computational modeling aid in predicting the biological activity of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl derivatives?

Methodological Answer:
Perform:

  • Molecular Docking : Screen against target proteins (e.g., HIV protease for darunavir analogs) using AutoDock Vina .
  • QSAR Modeling : Corrogate substituent effects (e.g., amino group basicity) with bioactivity data from ’s isoflavonoid studies .
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to prioritize synthetic targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.